molecular formula C7H8ClN3 B1482136 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824407-94-4

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482136
CAS No.: 1824407-94-4
M. Wt: 169.61 g/mol
InChI Key: PEAYUVWEDJFKQS-UHFFFAOYSA-N
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Description

“7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is an organic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of the pyrazole class of compounds, which are known for their wide range of pharmacological activities .


Synthesis Analysis

Pyrazoles, including “this compound”, can be synthesized through various methods. One common method involves the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates that can be oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study on the synthesis of pyrazole-functionalized imidazolium salts highlighted the preparation of compounds via reactions involving N-alkylimidazole and bis(chloromethyl)pyrazole, leading to the formation of silver complexes with potential luminescence properties (Zhou et al., 2008). This synthesis route showcases the versatility of pyrazole derivatives in forming metal-organic frameworks and compounds with interesting optical properties.

  • Research on the intermolecular aza-Wittig reaction demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, highlighting the utility of this methodology in constructing heterocyclic compounds that could have pharmacological relevance or serve as intermediates in organic synthesis (Barsy & El-Rady, 2006).

Antimicrobial and Biological Activities

  • A study on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives explored their antimicrobial activity. These compounds were synthesized using a green chemistry approach under microwave irradiation, indicating the role of imidazo[1,2-b]pyrazole derivatives in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Material Science Applications

  • The structural characterization and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands were studied, showcasing the potential of these compounds in material science, particularly in the development of new luminescent materials (Zhou et al., 2008).

Drug Design and Medicinal Chemistry

  • Although the specific compound "7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole" was not directly mentioned in the context of drug design or medicinal applications, related research on imidazo[1,2-b]pyrazole derivatives highlights their significance in synthesizing compounds with potential medicinal properties. For instance, the synthesis of benzimidazole-pyrazoline hybrids for anti-diabetic studies indicates the broader applicability of related heterocyclic scaffolds in medicinal chemistry (Ibraheem et al., 2020).

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, such as MCF-7 and HCT-116, by inhibiting cell proliferation and inducing apoptosis . The mechanism involves disruption of cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, this compound can modulate the activity of transcription factors, resulting in the downregulation of genes essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, as seen with CDKs . This binding prevents the enzyme from interacting with its natural substrates, thereby halting the phosphorylation cascade necessary for cell cycle progression. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by direct binding to DNA or by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may form, which could potentially alter its efficacy and safety profile. Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression, indicating potential for both therapeutic and adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition, without significant toxicity . At higher doses, toxic effects become apparent, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. The interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the cell. Additionally, this compound can influence the activity of enzymes involved in energy metabolism, thereby impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Binding proteins within the cytoplasm can facilitate its distribution to target sites, such as the nucleus or mitochondria. The localization and accumulation of this compound within cells can significantly influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and energy production. The localization of this compound is influenced by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAYUVWEDJFKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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